molecular formula C8H10N2O2S B3319036 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 105365-78-4

7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No.: B3319036
CAS No.: 105365-78-4
M. Wt: 198.24 g/mol
InChI Key: CRWOGZRKAATLFN-UHFFFAOYSA-N
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Description

7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound, characterized by its unique structural arrangement and potential in various scientific domains. This compound falls under the umbrella of pyrimidinones, which have garnered attention for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route involves the reaction of a suitably substituted cyclopentanone derivative with thiourea and a methoxy agent in the presence of a strong base. The reaction conditions generally include moderate to high temperatures and a solvent that facilitates the formation of the desired product.

Industrial Production Methods: In an industrial context, the synthesis can be scaled up by optimizing reaction parameters such as concentration, temperature, and reaction time. Continuous flow synthesis techniques may also be employed to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thioxo group and the methoxy substituent significantly influences its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can transform the thioxo group to a sulfoxide or sulfone.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the thioxo group to a thiol.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group using reagents like sodium hydride and an appropriate nucleophile.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one serves as a building block for the synthesis of more complex molecules

Biology: Biologically, this compound exhibits potential as an enzyme inhibitor due to its ability to interact with specific protein targets. It is under investigation for its role in modulating enzymatic activity in various biological pathways.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Their ability to inhibit certain enzymes makes them candidates for drug development, particularly in treating diseases where enzyme inhibition is a viable strategy.

Industry: Industrial applications include its use in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The compound's mechanism of action is primarily based on its interaction with molecular targets, particularly enzymes. The thioxo group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction disrupts normal enzymatic functions, thereby exerting its biological effects. Pathways involved include those related to enzymatic catalysis and signal transduction.

Comparison with Similar Compounds

Uniqueness: Compared to other similar compounds, 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one stands out due to its specific substitution pattern and the presence of both a methoxy and a thioxo group. This combination enhances its reactivity and potential for diverse applications.

Similar Compounds: Compounds such as 2-thioxo-2,3-dihydro-1H-pyrimidin-4-one and 2-methoxy-2,3-dihydro-1H-pyrimidin-4-one share structural similarities but differ in their substitution patterns. These differences result in varied reactivities and applications, emphasizing the unique characteristics of this compound.

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Properties

IUPAC Name

7-methoxy-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-5-3-2-4-6(5)9-8(13)10-7(4)11/h5H,2-3H2,1H3,(H2,9,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWOGZRKAATLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=C1NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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